LDC7559
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Overview
Description
LDC7559 is a small molecule compound known for its potent inhibition of gasdermin D (GSDMD), a key protein involved in the process of pyroptosis, a form of programmed cell death associated with inflammation . This compound has gained attention for its potential therapeutic applications in reducing inflammation and tissue damage.
Preparation Methods
The synthesis of LDC7559 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
LDC7559 primarily undergoes reactions typical of small organic molecules, including:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: This involves replacing one functional group with another, which can be used to create analogs of this compound with different properties.
Hydrolysis: This reaction can break down the compound into smaller fragments, which can be useful for studying its structure and activity.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, acids, bases, and solvents like dimethyl sulfoxide (DMSO) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LDC7559 has a wide range of scientific research applications:
Mechanism of Action
LDC7559 exerts its effects by inhibiting gasdermin D, a protein that plays a crucial role in the process of pyroptosis . Gasdermin D is cleaved by inflammatory caspases, releasing its N-terminal domain, which then forms pores in the cell membrane, leading to cell death and the release of inflammatory cytokines . By inhibiting gasdermin D, this compound prevents the formation of these pores, thereby reducing cell death and inflammation .
Comparison with Similar Compounds
LDC7559 is unique in its specific inhibition of gasdermin D. Similar compounds include:
Disulfiram: A drug used to treat alcohol addiction that can also inhibit gasdermin D-mediated pyroptosis.
Compared to these compounds, this compound is notable for its selectivity and effectiveness in reducing inflammation without compromising basal reactive oxygen species production .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)-4,10-dihydropyrazolo[5,1-c][1,4]benzoxazepin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13(24)21-15-8-7-14-11-23-16(12-26-20(14)9-15)10-18(22-23)17-5-3-4-6-19(17)25-2/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOIINXSFCQLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CN3C(=CC(=N3)C4=CC=CC=C4OC)CO2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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